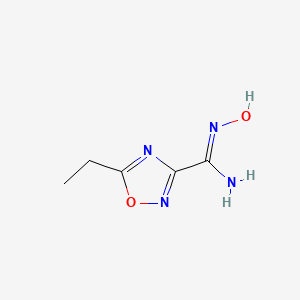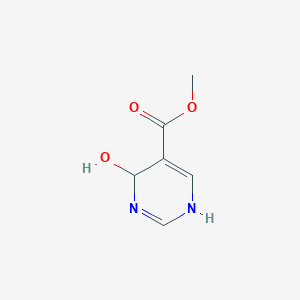![molecular formula C11H12N2S B13102211 (S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine is a complex heterocyclic compound that features an indole moiety fused with a thiopyran ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiopyran ring can be introduced through subsequent cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiopyran rings .
Aplicaciones Científicas De Investigación
(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The thiopyran ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
3,3’-Diindolylmethane: Known for its potential therapeutic applications in cancer prevention.
Indole-2-carboxamide: Studied for its enzyme inhibitory properties.
Uniqueness
(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine is unique due to the presence of both the indole and thiopyran rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings .
Propiedades
Fórmula molecular |
C11H12N2S |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
(3S)-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-3-amine |
InChI |
InChI=1S/C11H12N2S/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)14-6-7/h1-4,7,13H,5-6,12H2/t7-/m0/s1 |
Clave InChI |
CFPJQXTVBNJZRR-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@H](CSC2=C1C3=CC=CC=C3N2)N |
SMILES canónico |
C1C(CSC2=C1C3=CC=CC=C3N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


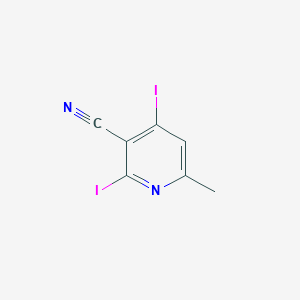
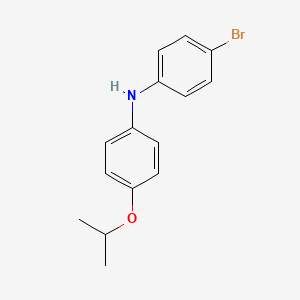
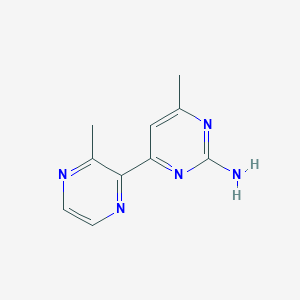
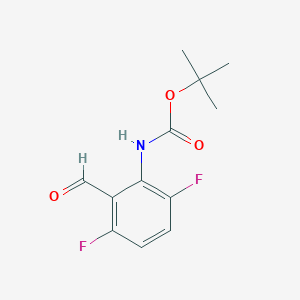
![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)
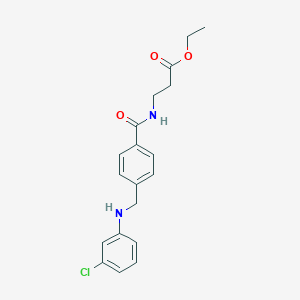
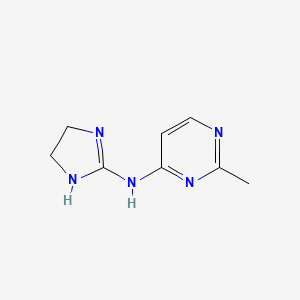
![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)

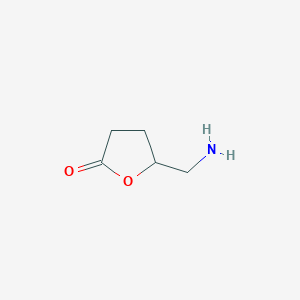
![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
